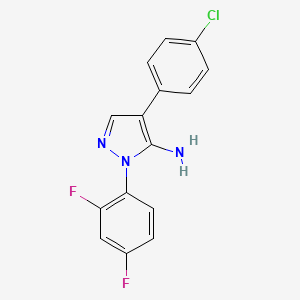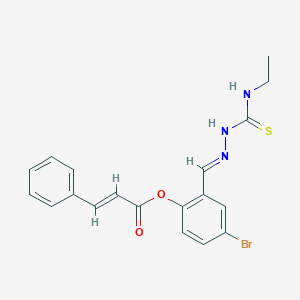
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester is a chemical compound with the molecular formula C12H13NO7. It is known for its unique structure, which includes a nitro group attached to a furan ring, and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester typically involves the reaction of 5-nitrofurfural with diethyl malonate. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of acids.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The furan ring can also participate in various biochemical pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, dimethyl ester
- Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, dipropyl ester
- Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, dibutyl ester
Uniqueness
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester is unique due to its specific ester groups and the presence of a nitro-substituted furan ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
69513-13-9 |
|---|---|
Molekularformel |
C12H13NO7 |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
diethyl 2-[(5-nitrofuran-2-yl)methylidene]propanedioate |
InChI |
InChI=1S/C12H13NO7/c1-3-18-11(14)9(12(15)19-4-2)7-8-5-6-10(20-8)13(16)17/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
HZCMOCLXXIOKRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048806.png)

![3-hydroxy-1-oxo-N-(2-sulfamoylphenyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048811.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12048824.png)


